molecular formula C19H20ClFN2O4S B3654401 4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3654401
M. Wt: 426.9 g/mol
InChI Key: CDZKYUPKOOAALK-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a chloro-substituted benzene ring, a fluorobenzyl group, a morpholine ring, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Nucleophilic Substitution: Starting with 4-chlorobenzenesulfonyl chloride, react with 4-fluorobenzylamine to form 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide.

    Amide Formation: React the intermediate with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, disrupting cellular processes, or inducing apoptosis in cancer cells. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
  • N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
  • 4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Uniqueness

4-chloro-N-(4-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the morpholine ring, distinguishes it from other sulfonamides and may enhance its potency or selectivity in various applications.

Properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c20-16-3-7-18(8-4-16)28(25,26)23(13-15-1-5-17(21)6-2-15)14-19(24)22-9-11-27-12-10-22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZKYUPKOOAALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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